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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 5-methoxypent-4-enoate,

a versatile α,β-unsaturated ester with applications in organic synthesis. This document details

its chemical identity, synthesis protocols, and analytical characterization. Furthermore, it

explores the broader context of how α,β-unsaturated esters are utilized in chemical biology as

reactive probes, including a representative experimental workflow.

Chemical Identification and Properties
Methyl 5-methoxypent-4-enoate is an organic compound featuring both an ester and a vinyl

ether functional group. This unique combination makes it a valuable synthon for the

introduction of a five-carbon chain with differentiated reactivity at each terminus.

Property Value

CAS Number 143538-29-8

IUPAC Name methyl 5-methoxypent-4-enoate

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol
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Synthesis of Methyl 5-methoxypent-4-enoate
The synthesis of Methyl 5-methoxypent-4-enoate can be achieved through several methods,

with the most common being the acid-catalyzed esterification of 5-methoxypent-4-enoic acid.

An alternative, greener approach involves enzymatic esterification.

Acid-Catalyzed Esterification
This method involves the reaction of 5-methoxypent-4-enoic acid with an excess of methanol in

the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

To a solution of 5-methoxypent-4-enoic acid (1.0 mol) in methanol (5.0 mol), add

concentrated sulfuric acid (0.1 mol) dropwise with stirring.

Heat the reaction mixture to reflux (65–70°C) and maintain for 6–8 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC).

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a

saturated solution of sodium bicarbonate.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Optimization of Esterification Parameters[1]
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Parameter Optimal Range Yield (%)

Methanol-to-acid ratio 5:1 to 6:1 85–90

Catalyst concentration 10% w/w 88

Reaction temperature (°C) 65–70 87

Reaction time (hours) 6–8 86

Enzymatic Esterification
This method employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the

esterification under milder conditions, offering high selectivity and avoiding harsh acidic

conditions.

Experimental Protocol:

Dissolve 5-methoxypent-4-enoic acid and methanol in a suitable organic solvent (e.g., tert-

butanol).

Add the immobilized lipase to the solution.

Incubate the mixture at a controlled temperature (e.g., 35°C) with gentle agitation for 24

hours.

Monitor the reaction progress by HPLC or GC.

After the reaction, filter off the immobilized enzyme for reuse.

Remove the solvent under reduced pressure to obtain the product.

Analytical Characterization
The structure and purity of Methyl 5-methoxypent-4-enoate are confirmed using various

spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data
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Technique Data

¹H NMR (400 MHz, CDCl₃)

δ 5.82 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH),

6.98 (dt, 1H, J = 15.8, 6.4 Hz, CH₂CH=CH),

4.15 (q, 2H, OCH₂CH₃), 3.39 (s, 3H, OCH₃),

1.28 (t, 3H, OCH₂CH₃)[2]

IR (cm⁻¹) 1720 (C=O), 1650 (C=C), 1100 (C-O)[1]

GC-MS Retention time = 12.3 min; m/z = 144 [M]⁺[2]

Application in Chemical Biology: A Representative
Workflow
While specific signaling pathways involving Methyl 5-methoxypent-4-enoate are not yet

documented in the literature, its structure as an α,β-unsaturated ester makes it a candidate for

use as a chemical probe in biological systems. The electrophilic β-carbon is susceptible to

Michael addition by nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be

harnessed to identify protein targets and study cellular pathways.

Below is a generalized experimental workflow for utilizing an α,β-unsaturated ester probe to

identify protein targets in a cellular lysate.

Workflow for protein target identification.

This workflow illustrates the logical progression from probe synthesis to the identification of

potential protein targets. The α,β-unsaturated ester acts as a warhead that covalently binds to

its targets, allowing for their subsequent enrichment and identification.

Signaling Pathway Perturbation: A Conceptual
Framework
The covalent modification of proteins by a reactive probe like Methyl 5-methoxypent-4-enoate
can lead to the perturbation of signaling pathways. For instance, if the probe modifies a key

enzyme or regulatory protein, it could either inhibit or activate its function, leading to

downstream effects on the pathway.
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Conceptual diagram of pathway inhibition.

In this conceptual diagram, the α,β-unsaturated ester probe covalently modifies and inhibits

"Kinase 2," thereby blocking the downstream signaling cascade and preventing the cellular

response. Such a tool would be valuable for dissecting the roles of specific proteins within a

signaling network.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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